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Introduction
1-Aminocyclohexane-1-carboxylic acid hydrochloride, a cyclic amino acid derivative, is a

versatile compound with significant applications in medicinal chemistry and biochemical

research. Also known by its common name, cycloleucine hydrochloride, this molecule serves

as a crucial building block in the synthesis of peptidomimetics and other complex organic

structures. Its rigid cyclohexane framework imparts conformational constraints, making it a

valuable tool in the design of peptides with specific secondary structures.[1][2]

From a biological standpoint, 1-aminocyclohexane-1-carboxylic acid exhibits notable activity as

an antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of S-

adenosylmethionine (SAM) mediated methylation processes.[3][4] These properties have led to

its investigation in the context of neurological disorders and cancer research, where it can

modulate key signaling pathways related to cell growth, proliferation, and apoptosis. This

technical guide provides a comprehensive review of the synthesis, physicochemical properties,

biological activities, and experimental protocols related to 1-aminocyclohexane-1-carboxylic
acid hydrochloride, serving as a resource for researchers in drug discovery and development.
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1-Aminocyclohexane-1-carboxylic acid hydrochloride is a white to off-white crystalline

powder.[5] Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable

characteristic for many biological assays and pharmaceutical formulations.[6] The key

physicochemical properties are summarized in the table below.

Property Value Reference

Molecular Formula C₇H₁₄ClNO₂ [6][7]

Molecular Weight 179.64 g/mol [6][7]

Melting Point >300 °C [5][8]

Boiling Point
272.3 °C at 760 mmHg (for

free amino acid)
[5]

Density
1.148 g/cm³ (for free amino

acid)
[5]

pKa
pK1: 2.65; pK2: 10.03 (at 25°C

for free amino acid)
[8]

Solubility Soluble in water. [6][9]

Appearance
White to off-white crystalline

powder
[5]

CAS Number 39692-17-6 [6][7]

IUPAC Name
1-aminocyclohexane-1-

carboxylic acid;hydrochloride
[6][7]

Synthesis of 1-Aminocyclohexane-1-carboxylic Acid
Hydrochloride
The synthesis of 1-aminocyclohexane-1-carboxylic acid can be achieved through several

established organic chemistry reactions, most notably the Bucherer-Bergs and Strecker

syntheses. These methods typically start from cyclohexanone.
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The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a

carbonyl compound, ammonium carbonate, and a cyanide source. The resulting hydantoin is

then hydrolyzed to yield the amino acid.
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Bucherer-Bergs synthesis of the target compound.

Experimental Protocol: Bucherer-Bergs Synthesis

Hydantoin Formation: In a pressure vessel, combine cyclohexanone (1.0 eq), potassium

cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.

Seal the vessel and heat the mixture to 80-100°C for 6-8 hours with stirring.

Cool the reaction mixture to room temperature and then acidify with hydrochloric acid to

precipitate the 5,5-pentamethylenehydantoin.

Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol/water if

necessary.

Hydrolysis: Reflux the hydantoin intermediate with a strong acid (e.g., 6M HCl) or a strong

base (e.g., 25% NaOH) until hydrolysis is complete (monitored by TLC).

Isolation: If acid hydrolysis is used, cool the solution and neutralize with a base to precipitate

the free amino acid. If base hydrolysis is used, acidify to precipitate the amino acid.

Filter the product, wash with cold water, and dry.
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Hydrochloride Salt Formation: Dissolve the free amino acid in a minimal amount of hot water

and add a slight excess of concentrated hydrochloric acid. Cool the solution to induce

crystallization of the hydrochloride salt. Filter the crystals, wash with a small amount of cold

ethanol, and dry under vacuum.

Strecker Synthesis
The Strecker synthesis is another method for producing α-amino acids. It involves the reaction

of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-

aminonitrile.

Cyclohexanone

1-Amino-1-cyanocyclohexane  Strecker
  Reaction

NH4Cl, KCN

1-Aminocyclohexane-1-carboxylic
acid hydrochloride

 

Acid Hydrolysis
(e.g., HCl)
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Strecker synthesis of the target compound.

Experimental Protocol: Strecker Synthesis

α-Aminonitrile Formation: In a suitable solvent (e.g., aqueous ammonia or a mixture of water

and ethanol), dissolve cyclohexanone (1.0 eq) and ammonium chloride (1.2 eq).

To this solution, add a solution of potassium cyanide (1.2 eq) in water dropwise while

maintaining the temperature below 20°C.

Stir the reaction mixture at room temperature for 12-24 hours.

Extract the α-aminonitrile product with an organic solvent (e.g., diethyl ether or

dichloromethane).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude aminonitrile.
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Hydrolysis and Salt Formation: Add concentrated hydrochloric acid to the crude aminonitrile

and reflux the mixture for 4-6 hours.

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 1-
aminocyclohexane-1-carboxylic acid hydrochloride.

Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum.

Biological Activity and Applications
1-Aminocyclohexane-1-carboxylic acid hydrochloride and its parent compound,

cycloleucine, have been investigated for a range of biological activities, primarily centered

around their roles as a receptor antagonist and an enzyme inhibitor.

NMDA Receptor Antagonism
Cycloleucine acts as a competitive antagonist at the glycine binding site of the NMDA receptor.

[3][6] This receptor is a crucial component of excitatory neurotransmission in the central

nervous system, and its modulation has therapeutic implications for a variety of neurological

and psychiatric disorders.

Parameter Value Target Reference

Kᵢ 600 µM

NMDA receptor

associated glycine

receptor

[3][6]

Experimental Protocol: NMDA Receptor Binding Assay (Competitive Radioligand Binding)

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex by

homogenization in a buffered sucrose solution followed by differential centrifugation.

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Radioligand: Use a radiolabeled antagonist that binds to the glycine site of the NMDA

receptor (e.g., [³H]CGP 39653).
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Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration

of the radioligand and varying concentrations of the test compound (1-aminocyclohexane-
1-carboxylic acid hydrochloride).

Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g.,

60 minutes) at a controlled temperature (e.g., 4°C).

Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber

filters.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits

50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-

Prusoff equation.

Inhibition of S-adenosylmethionine (SAM) Synthesis
Cycloleucine is a known inhibitor of methionine adenosyltransferase (MAT), the enzyme

responsible for the synthesis of S-adenosylmethionine (SAM).[4][10][11] SAM is the primary

methyl group donor in numerous biological methylation reactions, including DNA, RNA, and

protein methylation. Inhibition of SAM synthesis can thus have profound effects on cellular

processes.

Parameter Value Cell Line Exposure Time Reference

IC₅₀ (SAM

synthesis

inhibition)

1.3 mM Huh-7 6 hours [1]

Experimental Protocol: Methionine Adenosyltransferase (MAT) Inhibition Assay
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Cell Culture: Culture the desired cell line (e.g., Huh-7 human hepatoma cells) under standard

conditions.

Compound Treatment: Treat the cells with varying concentrations of 1-aminocyclohexane-
1-carboxylic acid hydrochloride for a specified duration (e.g., 6 hours).

Cell Lysis: Harvest the cells and prepare cell lysates.

MAT Activity Assay: Measure the MAT activity in the cell lysates. This can be done by

incubating the lysate with L-methionine and ATP and quantifying the amount of SAM

produced. SAM can be quantified using methods such as HPLC or specific enzyme-linked

immunosorbent assays (ELISAs).

Data Analysis: Determine the IC₅₀ value for the inhibition of SAM synthesis by plotting the

percentage of inhibition against the concentration of the test compound.

Modulation of Signaling Pathways
The biological effects of 1-aminocyclohexane-1-carboxylic acid are mediated through its

influence on key cellular signaling pathways.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell

growth, proliferation, and metabolism.[12][13] It integrates signals from growth factors, nutrients

(including amino acids), and energy status. By inhibiting SAM synthesis, cycloleucine can

indirectly affect mTOR signaling, as methylation is crucial for the proper functioning of many

components of this pathway.
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Modulation of the mTOR signaling pathway.
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Fas/FasL Apoptotic Pathway

The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptosis

pathway.[10][14] Inhibition of MAT II by cycloleucine has been shown to induce the expression

of FasL, leading to the formation of the Death-Inducing Signaling Complex (DISC) and

subsequent activation of caspase-8-dependent apoptosis in certain cancer cells.[1][15]
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Induction of apoptosis via the Fas/FasL pathway.
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Applications in Peptide Synthesis
Due to its constrained cyclic structure, 1-aminocyclohexane-1-carboxylic acid is a valuable

building block in peptide synthesis to induce specific secondary structures, such as β-turns and

helices.[8][16] This can enhance the metabolic stability and biological activity of synthetic

peptides. It is particularly useful in solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using 1-Aminocyclohexane-1-

carboxylic Acid

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-

terminal amides or Wang resin for C-terminal acids). Swell the resin in a suitable solvent like

N,N-dimethylformamide (DMF).

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from

the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

Coupling of 1-Aminocyclohexane-1-carboxylic Acid:

Activate the carboxyl group of Fmoc-1-aminocyclohexane-1-carboxylic acid-OH using a

coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-

diisopropylethylamine, DIPEA) in DMF.

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to

ensure complete coupling.

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent

amino acid in the peptide sequence.

Final Deprotection and Cleavage: Once the peptide chain is assembled, remove the N-

terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain

protecting groups simultaneously by treating with a cleavage cocktail (e.g., a mixture of

trifluoroacetic acid, water, and scavengers like triisopropylsilane).
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,

and wash the pellet. Purify the peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry

and analytical RP-HPLC.

Conclusion
1-Aminocyclohexane-1-carboxylic acid hydrochloride is a compound of significant interest

to researchers in chemistry and biology. Its straightforward synthesis, unique structural

properties, and defined biological activities make it a valuable tool in drug discovery and

peptide design. The detailed protocols and data presented in this guide are intended to

facilitate its application in the laboratory and contribute to the advancement of research in

related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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